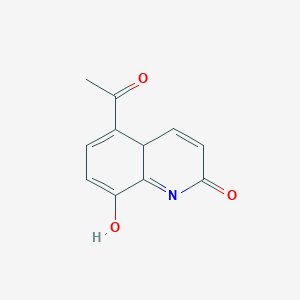![molecular formula C14H32B2P2 B12334300 Boron,[m-[bis(1,1-dimethylethyl)[[(R)-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi-](/img/structure/B12334300.png)
Boron,[m-[bis(1,1-dimethylethyl)[[(R)-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron,[m-[bis(1,1-dimethylethyl)[[®-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi- is a complex organoboron compound known for its unique structural and chemical properties This compound is characterized by the presence of boron atoms coordinated with phosphine ligands, which impart distinct reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boron,[m-[bis(1,1-dimethylethyl)[[®-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi- typically involves the coordination of boron with phosphine ligands under controlled conditions. The reaction often requires the use of boron trihalides and phosphine ligands in the presence of a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron-phosphine complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Boron,[m-[bis(1,1-dimethylethyl)[[®-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen species.
Reduction: It can be reduced to form boron-hydride complexes.
Substitution: The phosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen complexes, while reduction can produce boron-hydride species.
Scientific Research Applications
Boron,[m-[bis(1,1-dimethylethyl)[[®-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling.
Medicine: Research is ongoing to explore its use in cancer therapy and other medical applications.
Industry: It is utilized in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of Boron,[m-[bis(1,1-dimethylethyl)[[®-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi- involves the interaction of boron atoms with various molecular targets. The phosphine ligands facilitate the coordination and activation of substrates, enabling efficient catalysis and chemical transformations. The compound’s unique structure allows it to participate in a variety of pathways, including electron transfer and bond formation processes .
Comparison with Similar Compounds
Similar Compounds
- Boron,[m-[bis(1,1-dimethylethyl)[2-[®-(1,1-dimethylethyl)methylphosphino-kP]ethyl]phosphine-kP]]difluorotetrahydrodi-
- Boron,[m-[bis(1,1-diethylbutyl)[2-[®-(1,1-diethylbutyl)methylphosphino-kP]ethyl]phosphine-kP]]hexahydrodi-
Uniqueness
Boron,[m-[bis(1,1-dimethylethyl)[[®-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi- stands out due to its specific ligand arrangement and the resulting chemical properties. Its ability to undergo diverse reactions and its applications in various fields make it a valuable compound for research and industrial use.
Properties
InChI |
InChI=1S/C14H32P2.2B/c1-12(2,3)15(10)11-16(13(4,5)6)14(7,8)9;;/h11H2,1-10H3;; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGMZOOWKRICDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].CC(C)(C)P(C)CP(C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32B2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate](/img/structure/B12334228.png)

![methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate](/img/structure/B12334239.png)
![Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl(3S,4S,21R)-9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-3-phorbinepropanoato(2-)-kN23,kN24,kN25,kN26]-,(SP-4-2)-](/img/structure/B12334247.png)
![5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile](/img/structure/B12334259.png)

![2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid](/img/structure/B12334269.png)

![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal](/img/structure/B12334278.png)

![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide](/img/structure/B12334294.png)

![N-[(E)-(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12334299.png)
